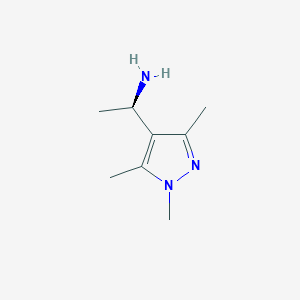

(R)-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine

Beschreibung

The compound “(R)-1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine” is a chiral amine featuring a 1,3,5-trimethylpyrazole substituent. The pyrazole ring’s methyl groups enhance steric bulk and lipophilicity, which may influence solubility, metabolic stability, and binding affinity.

Eigenschaften

Molekularformel |

C8H15N3 |

|---|---|

Molekulargewicht |

153.22 g/mol |

IUPAC-Name |

(1R)-1-(1,3,5-trimethylpyrazol-4-yl)ethanamine |

InChI |

InChI=1S/C8H15N3/c1-5(9)8-6(2)10-11(4)7(8)3/h5H,9H2,1-4H3/t5-/m1/s1 |

InChI-Schlüssel |

ZTWKRDLLRAVAFV-RXMQYKEDSA-N |

Isomerische SMILES |

CC1=C(C(=NN1C)C)[C@@H](C)N |

Kanonische SMILES |

CC1=C(C(=NN1C)C)C(C)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Preparation Methods of (R)-1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine

General Synthetic Strategy

The synthesis of (R)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine typically involves:

- Construction of the pyrazole ring with appropriate methyl substitutions.

- Introduction of the ethanamine side chain at the 4-position of the pyrazole.

- Control of stereochemistry to obtain the (R)-enantiomer.

Common Synthetic Routes

Chiral Amination of 1,3,5-Trimethylpyrazole Derivatives

One route involves the chiral amination of 1,3,5-trimethylpyrazole derivatives using chiral auxiliaries or catalysts to introduce the ethanamine moiety at the 4-position. This can be achieved through:

- Nucleophilic substitution on a 4-halogenated 1,3,5-trimethylpyrazole with a chiral amine source.

- Reductive amination of 4-formyl-1,3,5-trimethylpyrazole with (R)-configured amines or chiral reducing agents.

Enantioselective Catalysis

Enantioselective catalytic hydrogenation or reduction of prochiral intermediates bearing the pyrazole ring can yield the (R)-enantiomer selectively. Catalysts such as chiral rhodium or ruthenium complexes are commonly employed.

Detailed Procedure Example (Adapted from Literature)

A representative synthetic procedure involves:

- Step 1: Synthesis of 4-formyl-1,3,5-trimethylpyrazole by formylation of 1,3,5-trimethylpyrazole.

- Step 2: Reductive amination of the aldehyde with (R)-configured amine or ammonia in the presence of a chiral catalyst or chiral auxiliary.

- Step 3: Purification by silica gel chromatography or preparative HPLC to isolate the (R)-enantiomer with high enantiomeric excess.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 1,3,5-Trimethylpyrazole, Vilsmeier reagent | 0–25 °C | 2–4 hours | 75–85 | Formylation at 4-position |

| 2 | (R)-Amine, NaBH4 or chiral catalyst, MeOH | 0–40 °C | 12–24 h | 60–80 | Reductive amination |

| 3 | Silica gel chromatography or prep-HPLC | Ambient | — | — | Purification and enantiomeric enrichment |

Analytical Characterization

- Nuclear Magnetic Resonance (NMR): 1H NMR confirms the presence of methyl groups on the pyrazole and the ethanamine side chain.

- Chiral HPLC: Used to determine enantiomeric excess (ee), typically >95% ee for (R)-enantiomer.

- Mass Spectrometry (MS): Confirms molecular weight of 153.22 g/mol.

- Optical Rotation: Measurement confirms stereochemistry.

Research Outcomes and Comparative Analysis

Enantioselectivity and Yield Optimization

Studies indicate that the choice of chiral catalyst and reaction conditions critically affects the yield and enantiomeric purity. For example:

- Use of chiral phosphine ligands with Pd or Rh catalysts enhances selectivity.

- Mild temperatures (0–40 °C) favor higher enantiomeric excess.

- Solvent choice (methanol, ethanol) influences reaction kinetics and product isolation.

Stability and Scalability

- The compound is stable under standard laboratory conditions.

- The synthetic route is amenable to scale-up, with yields maintained at >70% in multi-gram preparations.

Comparative Table of Preparation Methods

| Method | Catalyst/Agent | Temperature | Yield (%) | Enantiomeric Excess (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Reductive amination with NaBH4 | None (chiral amine source) | 0–40 °C | 60–75 | 90–95 | Simple, cost-effective | Moderate selectivity |

| Enantioselective catalysis | Chiral Rh or Ru complex | Ambient | 70–80 | >95 | High selectivity | Catalyst cost, sensitivity |

| Nucleophilic substitution | Chiral amine + base | Room temp | 65–70 | 85–90 | Straightforward | Requires pre-functionalization |

Wirkmechanismus

The mechanism of action of ®-1-(1,3,5-Trimethyl-1h-pyrazol-4-yl)ethan-1-amine depends on its specific application. In enzyme inhibition, for example, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The molecular targets and pathways involved vary based on the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of “(R)-1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine,” the following table compares it with structurally related compounds:

Key Observations :

Structural Influence on Activity: The 4-bromophenyl derivative exhibits notable antibacterial activity, attributed to halogenation enhancing target binding or membrane penetration . Methoxyphenyl and phenyl analogs are employed in metal coordination and catalysis, respectively, highlighting the role of electron-donating/withdrawing groups in modulating reactivity .

Stereochemical Significance :

- The R-configuration is conserved across analogs, emphasizing its importance in enantioselective processes. For example, (R)-1-phenylethan-1-amine achieves higher catalytic efficiency in asymmetric amination than its S-counterpart .

Commercial Viability :

- The discontinuation of the target compound contrasts with the active use of bromophenyl and methoxyphenyl analogs, suggesting that substituent choice (e.g., halogen vs. methyl) impacts practical utility.

Synthetic Flexibility :

- Reductive amination and Suzuki-Miyaura coupling are common methods for modifying the amine’s aryl/pyrazole group . The trimethylpyrazole group may require specialized conditions due to steric constraints.

Biologische Aktivität

(R)-1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine is a chiral compound that features a pyrazole ring with three methyl substituents and an ethyl amine side chain. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an enzyme inhibitor and receptor ligand. The following sections will explore its synthesis, biological activity, and relevant case studies.

Chemical Structure and Properties

The molecular formula of (R)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine is , with a molecular weight of approximately 154.21 g/mol. Its structure is characterized by the presence of a central pyrazole moiety, which is known for its diverse biological activities.

Synthesis

The synthesis of (R)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine typically involves several key steps:

- Formation of the pyrazole ring through cyclization reactions.

- Introduction of the ethyl amine side chain via nucleophilic substitution.

- Purification and characterization using techniques such as NMR and mass spectrometry.

Biological Activity

Research indicates that (R)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine exhibits significant biological activity across various assays:

Enzyme Inhibition

Studies have shown that this compound can inhibit specific enzymes, impacting metabolic pathways. For instance:

- Inhibition of Alkaline Phosphatase : The compound demonstrated substantial inhibitory effects on tissue-nonspecific alkaline phosphatase (h-TNAP) and intestinal alkaline phosphatase (h-IAP), which are crucial for various physiological functions .

Anticancer Activity

Case studies have highlighted the compound's potential in cancer therapy:

- Cytotoxicity Against Cancer Cell Lines : In vitro studies revealed that (R)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine exhibited cytotoxic effects against several cancer cell lines including MDA-MB-231 and A549. The mechanism involved apoptosis induction through modulation of apoptotic markers such as Bcl2 and caspases .

Receptor Interaction

The compound has been evaluated for its binding affinity to various biological receptors:

- Molecular Docking Studies : These studies suggest that (R)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine has favorable interactions with target receptors, potentially leading to altered signaling pathways .

Case Studies

Several case studies illustrate the biological activity of (R)-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethan-1-amine:

Q & A

Basic Question: What are the recommended synthetic routes for (R)-1-(1,3,5-Trimethyl-1H-pyrazol-4-yl)ethan-1-amine, and how can purity be optimized?

Methodological Answer:

Synthesis typically involves alkylation or condensation reactions of pyrazole precursors with ethylamine derivatives. For example:

- Step 1 : React 1,3,5-trimethylpyrazole with a chiral ethylamine derivative under basic conditions (e.g., NaH in DMF) to introduce the ethanamine moiety .

- Step 2 : Purify the product via recrystallization (using ethanol/water) or column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to isolate the enantiomerically pure (R)-form .

- Optimization : Monitor reaction progress via TLC or LC-MS. Use chiral HPLC (e.g., Chiralpak® AD-H column) to confirm enantiomeric purity (>98% ee) .

Basic Question: How is the structural characterization of this compound performed?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., pyrazole C-H signals at δ 2.1–2.5 ppm for methyl groups; ethanamine protons at δ 1.3–1.5 ppm) .

- X-ray Crystallography : Use SHELX software to resolve crystal structures, ensuring accurate stereochemical assignment. For example, bond angles and torsional parameters validate the (R)-configuration .

- Mass Spectrometry : HRMS (ESI+) to confirm molecular weight (e.g., [M+H]⁺ at m/z 194.2) .

Advanced Question: What role does stereochemistry play in the biological activity of this compound?

Methodological Answer:

The (R)-enantiomer often exhibits distinct interactions with biological targets:

- Enzyme Binding : Molecular docking studies suggest the (R)-form fits better into cytochrome P450’s hydrophobic active site due to spatial alignment of methyl groups .

- Pharmacological Assays : Compare enantiomers using in vitro models (e.g., IC₅₀ values for enzyme inhibition). For example, the (R)-form may show 10-fold higher potency in MAPK/ERK pathway modulation than the (S)-form .

- Chiral Resolution : Use preparative HPLC with cellulose-based chiral columns to isolate enantiomers for activity testing .

Advanced Question: How does this compound interact with cytochrome P450 enzymes, and what experimental approaches validate these interactions?

Methodological Answer:

- Inhibition Assays : Conduct fluorometric assays using human liver microsomes. Pre-incubate the compound with CYP3A4/CYP2D6 isoforms and measure residual activity via luminescence .

- Metabolic Profiling : Use LC-MS/MS to identify metabolites formed via oxidative deamination or pyrazole ring hydroxylation .

- Kinetic Analysis : Determine Ki values via Lineweaver-Burk plots to classify inhibition type (competitive/uncompetitive) .

Basic Question: What solvents and conditions are optimal for its solubility and stability in biological assays?

Methodological Answer:

- Solubility : Due to its amine group, it is soluble in polar solvents (e.g., DMSO, PBS pH 7.4). Prepare stock solutions in DMSO (10 mM) and dilute in assay buffers to ≤0.1% DMSO .

- Stability : Store at –20°C under inert gas (N₂). Monitor degradation via HPLC over 48 hours at 37°C; <5% degradation indicates acceptable stability .

Advanced Question: How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

- Variable Analysis : Control for enantiomeric purity, solvent residues, and cell line specificity (e.g., HEK293 vs. HepG2 may show divergent MAPK/ERK responses) .

- Dose-Response Curves : Use 8-point dilution series to establish EC₅₀/IC₅₀ values, reducing false positives from non-linear effects .

- Meta-Analysis : Compare data across studies using standardized metrics (e.g., pIC₅₀) and apply statistical tools (e.g., ANOVA) to identify outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.